molecular formula C13H15ClN2 B11875056 2-Chloro-N,N-diethylquinolin-4-amine

2-Chloro-N,N-diethylquinolin-4-amine

Cat. No.: B11875056
M. Wt: 234.72 g/mol
InChI Key: PZTFEIWPZJMSES-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylquinolin-4-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethylquinolin-4-amine typically involves the reaction of 2-chloroquinoline with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-diethylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethylquinolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-Chloro-N,N-diethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

2-chloro-N,N-diethylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2/c1-3-16(4-2)12-9-13(14)15-11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3

InChI Key

PZTFEIWPZJMSES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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